

Standardizing (E)-Aztreonam Susceptibility Testing: A Comparative Guide for Laboratories

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Compound of Interest

Compound Name: (E)-Aztreonam

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An inter-laboratory comparison of current methodologies for determining **(E)-Aztreonam** susceptibility, particularly in combination with avibactam, reveals a critical need for standardized, accessible, and reliable testing in clinical and research settings. This guide provides an objective overview of various testing methods, their performance against reference standards, and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting and implementing the most appropriate assays.

The emergence of multidrug-resistant Gram-negative bacteria, especially those producing metallo- β -lactamases (MBLs), has renewed interest in aztreonam, a monobactam antibiotic stable against MBL hydrolysis.^[1] However, its efficacy is often compromised by the co-production of other β -lactamases. The combination of aztreonam with a β -lactamase inhibitor like avibactam has shown significant promise in treating infections caused by these challenging pathogens.^{[1][2]} Consequently, accurate and reproducible susceptibility testing methods are paramount for clinical decision-making and drug development.

This guide summarizes findings from recent studies comparing various susceptibility testing methods for aztreonam, with a focus on its combination with avibactam against carbapenem-resistant Enterobacterales (CRE).

Performance of Aztreonam-Avibactam Susceptibility Testing Methods

Recent studies have evaluated several methods for determining the susceptibility of Gram-negative organisms to the combination of aztreonam and avibactam. The performance of these methods is often compared to a reference method, such as broth microdilution (BMD). Key performance indicators include categorical agreement (CA), essential agreement (EA), major errors (ME), and very major errors (VME).

A 2024 study evaluating methods for NDM-producing Enterobacterales found that the aztreonam-avibactam (AZA) disk diffusion (DD), AZA MIC test strip (MTS), and gradient strip stacking (SS) methods all showed 100% categorical agreement with the Clinical and Laboratory Standards Institute (CLSI) broth disk elution (BDE) method, with no very major or major errors.^{[3][4]} However, the essential agreement between the AZA MTS and SS methods was only 57.5%, indicating that while the categorical interpretation (susceptible, intermediate, or resistant) was consistent, the exact minimum inhibitory concentration (MIC) values obtained from these two methods were not directly comparable.

Another study evaluated four combination testing methods: broth disk elution (DE), disk stacking (DS), strip stacking (SS), and strip crossing (SX). The most accurate and reproducible methods with low complexity were found to be disc elution and both strip methods (SX and SS) using MIC Test Strips, all demonstrating 100% sensitivity and specificity.

The following table summarizes the performance of various susceptibility testing methods from a comparative study.

Method	Categorical Agreement (CA)	Essential Agreement (EA)	Very Major Errors (VME)	Major Errors (ME)
Aztreonam-Avibactam Disk Diffusion (AZA DD)	100%	N/A	0%	0%
Aztreonam-Avibactam MIC Test Strip (AZA MTS)	100%	57.5%	0%	0%
Gradient Strip Stacking (SS)	100%	57.5%	0%	0%

Quality Control Recommendations

Quality control (QC) is essential for ensuring the accuracy and reproducibility of antimicrobial susceptibility testing. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established QC ranges for aztreonam-avibactam testing.

Quality Control Strain	MIC (mg/L) Target	MIC (mg/L) Range	Inhibition Zone Diameter (mm) Target	Inhibition Zone Diameter (mm) Range
Escherichia coli ATCC 25922	0.06	0.03-0.125	35	32-38
Klebsiella pneumoniae ATCC 700603	0.125-0.25	0.06-0.5	29	26-32

Data sourced from EUCAST clinical breakpoints for aztreonam-avibactam, May 2024.

Experimental Protocols

Detailed methodologies are crucial for the standardization of susceptibility testing. Below are protocols for key experiments cited in recent literature.

Broth Microdilution (BMD) for Aztreonam-Avibactam

This reference method is performed according to CLSI guidelines.

- **Panel Preparation:** Custom frozen reference BMD panels are prepared. For aztreonam-avibactam testing, avibactam is maintained at a constant concentration of 4 µg/mL.
- **Inoculum Preparation:** A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, which corresponds to approximately 10^8 CFU/mL.
- **Inoculation:** The BMD panels are inoculated with the bacterial suspension to achieve a final concentration of approximately 5×10^5 CFU/mL.
- **Incubation:** Panels are incubated at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16 to 20 hours.
- **MIC Determination:** The MIC is the lowest concentration of the antimicrobial agent that inhibits visible bacterial growth.

Broth Disk Elution (BDE) Method

The CLSI has endorsed the BDE method for testing the combination of aztreonam and ceftazidime-avibactam.

- **Disk Elution:** Aztreonam and ceftazidime/avibactam disks are added to tubes containing sterile Mueller-Hinton broth and allowed to elute for 30 minutes.
- **Inoculation:** A 0.5 McFarland bacterial suspension is added to the broth to a final concentration of approximately 10^5 CFU/mL.
- **Incubation:** The tubes are incubated at 37°C for 16–18 hours.
- **Interpretation:** The absence of turbidity in the tube is interpreted as susceptible.

Disk Diffusion (DD) Method

The disk diffusion method is a widely used and accessible method for susceptibility testing.

- **Inoculation:** A Mueller-Hinton agar plate is uniformly inoculated with a bacterial suspension adjusted to a 0.5 McFarland standard.
- **Disk Application:** A paper disk containing a specific amount of the antimicrobial agent (e.g., aztreonam-avibactam 30-20 µg) is placed on the agar surface.
- **Incubation:** The plate is incubated at 35°C for 16 to 18 hours.
- **Zone Measurement:** The diameter of the zone of inhibition around the disk is measured in millimeters.
- **Interpretation:** The zone diameter is interpreted as susceptible or resistant based on established breakpoints.

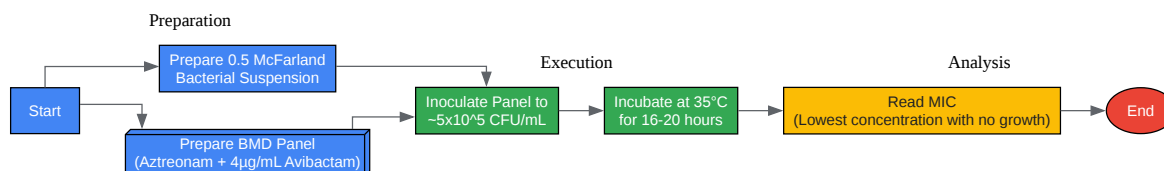
Gradient Strip Stacking (SS) Method

This method is used to determine the MIC of aztreonam in the presence of a fixed concentration of an inhibitor.

- **Inhibitor Strip Application:** A ceftazidime-avibactam (CZA) MIC test strip is applied to a Mueller-Hinton agar plate inoculated with the test organism.
- **Aztreonam Strip Application:** An aztreonam (ATM) gradient strip is placed on top of the CZA strip.
- **Incubation:** The plate is incubated at 35°C for 16 to 18 hours.
- **MIC Reading:** The MIC of aztreonam is read where the inhibition ellipse intersects the aztreonam strip.

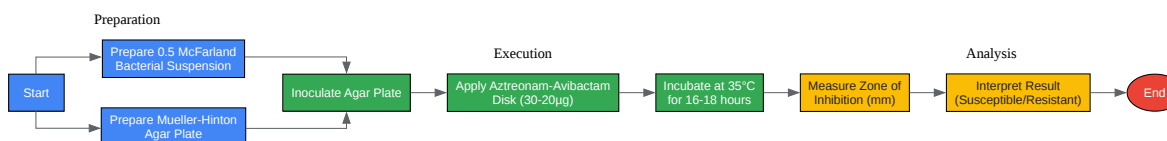
Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the Broth Microdilution and Disk Diffusion methods.



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Caption: Workflow for Broth Microdilution (BMD) Susceptibility Testing.



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Caption: Workflow for Disk Diffusion (DD) Susceptibility Testing.

The standardization of **(E)-Aztreonam** susceptibility testing, particularly for the aztreonam-avibactam combination, is an evolving field. The recent updates from regulatory bodies like CLSI and EUCAST provide a significant step towards harmonization. Laboratories should consider adopting these validated and standardized methods to ensure reliable and comparable results, which are crucial for effective patient management and global surveillance of antimicrobial resistance.

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